molecular formula C11H12O2 B8691264 2(3H)-Benzofuranone, 3-propyl- CAS No. 5692-58-0

2(3H)-Benzofuranone, 3-propyl-

Cat. No.: B8691264
CAS No.: 5692-58-0
M. Wt: 176.21 g/mol
InChI Key: VFELMDXAISKPOR-UHFFFAOYSA-N
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Description

2(3H)-Benzofuranone, 3-propyl- (C${11}$H${12}$O$_2$, molecular weight ~176.21) is a substituted benzofuranone derivative characterized by a propyl group at the 3-position of the benzofuranone core. Benzofuranones are recognized for their diverse applications, including use as fragrances, agrochemicals, and pharmaceuticals, owing to their bioactive and stability-enhancing substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5692-58-0

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-propyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C11H12O2/c1-2-5-9-8-6-3-4-7-10(8)13-11(9)12/h3-4,6-7,9H,2,5H2,1H3

InChI Key

VFELMDXAISKPOR-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2=CC=CC=C2OC1=O

Origin of Product

United States

Chemical Reactions Analysis

Cross-Dehydrogenative Coupling (CDC) Reactions

This transition-metal-free method enables C–H bond activation for constructing all-carbon quaternary centers :

Mechanism :

  • Di-tert-butyl peroxide (DTBP) generates benzofuranone and toluene/phenol radicals

  • Radical cross-coupling forms new C–C bonds at the 3-position

  • Rate-determining step involves C–H bond cleavage (KIE = 5.6)

Substrate Scope :

Benzofuranone SubstituentToluene/Phenol SubstituentYield (%)Reference
4-MethylToluene91
3-tert-Butyl4-Chlorotoluene96
4-Ethyl2,4-Di-tert-butylphenol97
4-Phenyl4-Bromophenol82

Key limitations:

  • Electron-withdrawing groups reduce reactivity (e.g., 4-NO₂ gives 53% yield)

  • Sterically hindered ortho-substituted phenols require modified conditions

Amination Reactions

Non-covalent N-heterocyclic carbene (NHC) catalysis enables C–N bond formation:

Features :

  • Regioselective amination at the furanone oxygen-adjacent position

  • Compatible with aromatic and aliphatic amines

  • Requires mild conditions (room temp, 12-24 hrs)

Radical Trapping Behavior

The 3-propyl group enhances radical stabilization:

  • Traps benzyl radicals 2.3× more effectively than BHT

  • Forms stable σ-complexes with DPPH radicals (λmax = 517 nm)

  • Potential antioxidant applications in polymer stabilization

Functional Group Transformations

Key Derivatives :

  • Benzofurans : Pd-catalyzed decarbonylation (80-92% yield)

  • Spirocyclic Compounds : Oxidative cyclization with cyclopentanone (36% yield)

  • Halogenated Derivatives : Electrophilic bromination at α-position (EtBr, K₂CO₃)

This reactivity profile establishes 3-propyl-2(3H)-benzofuranone as a versatile building block for medicinal chemistry and materials science. Recent advances in CDC methodologies and regioselective syntheses have significantly expanded its synthetic utility, though challenges remain in enantioselective functionalization.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 3-position significantly influences the compound’s lipophilicity, steric bulk, and electronic profile. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties Evidence Source
2(3H)-Benzofuranone, 3-methyl- Methyl (-CH$_3$) C$9$H$8$O$_2$ 148.15 Pesticidal (LC$_{50}$ = 2.831%), moderate logP
2(3H)-Benzofuranone, 3-phenyl- Phenyl (-C$6$H$5$) C${14}$H${10}$O$_2$ 210.23 Increased aromaticity, potential pharmacological use
5,7-Bis(tert-butyl)-3-hydroxy-2(3H)-benzofuranone 5,7-di-tert-butyl, 3-hydroxy C${16}$H${22}$O$_2$ 254.35 High thermal stability, materials science applications
6-Ethenylhexahydro-6-methyl-3-methylene-2(3H)-benzofuranone Complex bicyclic substituents C${15}$H${20}$O$_2$ 232.32 Enhanced pesticidal activity (22.67% in extracts)

Key Observations :

  • 3-Methyl derivative : Lower molecular weight and moderate lipophilicity make it suitable for pesticidal applications .
  • Bis-tert-butyl derivative : Steric hindrance and hydroxyl group improve stability for industrial uses .

Pesticidal and Agrochemical Efficacy

  • 3-Methyl-2(3H)-benzofuranone: Demonstrated 43.035% abundance in Gliricidia sepium extracts, with LC$_{50}$ = 2.831% against Sitophylus orizae .
  • 6-Ethenylhexahydro derivative : Exhibited 22.67% abundance in Commiphora molmol extracts, suggesting superior activity due to bulky substituents .
  • Synthetic triazole hybrids : Antimicrobial MIC = 50 µg/mL against bacteria and fungi, highlighting the impact of heterocyclic modifications .

Pharmacological Potential

  • Triazole-linked benzofuranones: Showed MIC values comparable to streptomycin (50 µg/mL), indicating synergy between the benzofuranone core and triazole moieties .

Gap: No direct data on 3-propyl’s toxicity or efficacy, but structural analogs suggest a favorable safety profile if substituents avoid reactive groups.

Preparation Methods

Acid-Catalyzed Lactonization

A widely adopted method involves the cyclization of o-hydroxy phenylacetic acid using acidic catalysts. In CN102746260A, silica gel sulfonic acid catalyzes the reaction in toluene or xylene under reflux, achieving yields exceeding 97%. The process leverages azeotropic distillation to remove water, driving the equilibrium toward lactone formation. Key parameters include:

  • Catalyst Loading : 1–2 wt% silica gel sulfonic acid relative to the substrate.

  • Solvent Selection : Toluene optimizes reaction kinetics due to its moderate boiling point (110–111°C) and efficient water separation.

  • Temperature : Reflux conditions (110–140°C) ensure complete conversion within 4–6 hours.

Recycling the catalyst (silica gel sulfonic acid) over five cycles showed no significant activity loss, underscoring its industrial viability.

Reaction Equation:

o-Hydroxy phenylacetic acidsilica gel sulfonic acidtoluene, reflux2(3H)-Benzofuranone, 3-propyl-+H2O\text{o-Hydroxy phenylacetic acid} \xrightarrow[\text{silica gel sulfonic acid}]{\text{toluene, reflux}} \text{2(3H)-Benzofuranone, 3-propyl-} + \text{H}_2\text{O}

Hydrolysis-Lactonization of o-Chlorophenylacetic Acid

Two-Step Synthesis via Sodium 2-Hydroxyphenylacetate

CN106336388A discloses a method starting from o-chlorophenylacetic acid, which undergoes alkaline hydrolysis followed by acid-mediated lactonization:

  • Hydrolysis : o-Chlorophenylacetic acid reacts with NaOH under CuO catalysis (200°C, 12 h) to form sodium 2-hydroxyphenylacetate.

  • Lactonization : The crude sodium salt is acidified with HCl and directly subjected to lactonization using FeSO₄ in toluene, yielding 95.3% pure product.

Advantages:

  • Avoids Intermediate Purification : Skipping the purification of 2-hydroxyphenylacetic acid reduces yield loss.

  • Catalyst Efficiency : FeSO₄, a neutral catalyst, minimizes equipment corrosion and simplifies post-processing.

One-Step Synthesis from Methyl o-Acetoxyphenylacetate

Titanium Oxide-Catalyzed Deacetylation

CN111170972A describes a streamlined one-pot synthesis using methyl o-acetoxyphenylacetate and a TiO₂-ZnO composite catalyst. At 60–140°C under nitrogen, methyl acetate is removed via fractional distillation, facilitating in situ lactonization:

  • Catalyst Composition : TiO₂ modified with ZnO enhances Lewis acidity, accelerating deacetylation.

  • Yield : 94–98% purity with reaction times of 5–10 hours.

Reaction Equation:

Methyl o-acetoxyphenylacetateTiO2-ZnOΔ,N22(3H)-Benzofuranone, 3-propyl-+CH3COOCH3\text{Methyl o-acetoxyphenylacetate} \xrightarrow[\text{TiO}2\text{-ZnO}]{\Delta, \text{N}2} \text{2(3H)-Benzofuranone, 3-propyl-} + \text{CH}3\text{COOCH}3

Regioselective Synthesis via Pyrone-Nitroalkene Cycloaddition

[4+2] Cycloaddition Strategy

EvitaChem’s protocol employs substituted pyrone derivatives and nitroalkenes in a regioselective Diels-Alder reaction. The nitro group directs cycloaddition to the γ-position of the pyrone, followed by oxidative aromatization to install the propyl side chain:

  • Conditions :

    • Solvent : Dichloromethane at 0–25°C.

    • Oxidizing Agent : MnO₂ for dehydrogenation.

Limitations:

  • Lower yields (70–85%) compared to acid-catalyzed methods.

  • Requires chromatographic purification due to byproduct formation.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Method Yield Purity Catalyst Reusability Scalability
Acid-catalyzed cyclization97.8%98.5–99.0%High (5 cycles)Industrial
Hydrolysis-lactonization95.3%99.3%ModeratePilot-scale
One-step synthesis94–98%96–99%LowLab-scale
Cycloaddition70–85%90–95%NoneResearch

Environmental and Economic Considerations

  • Waste Reduction : CN106336388A’s FeSO₄ system generates minimal acidic waste compared to H₂SO₄-based methods.

  • Cost : Silica gel sulfonic acid (CN102746260A) is cheaper than transition-metal catalysts .

Q & A

Q. What are the common synthetic routes for preparing 3-propyl-2(3H)-benzofuranone, and how can reaction conditions be optimized?

  • Methodological Answer : A widely used approach involves regioselective acetoxylation of benzofuranone derivatives using manganese(III) acetate, followed by substitution with a propyl group. Reaction optimization includes controlling temperature (70–90°C), solvent polarity (acetic acid or acetonitrile), and stoichiometry of the propylating agent (e.g., propyl bromide). Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients . Computational tools like quantitative structure-property relationship (QSPR) models can predict optimal substituent positioning and reactivity .

Q. How can the structure and purity of 3-propyl-2(3H)-benzofuranone be characterized?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 1.5–1.8 ppm (propyl CH₂), δ 4.1–4.3 ppm (propyl CH₂ adjacent to the carbonyl), and δ 170–175 ppm (carbonyl carbon) confirm substitution .
  • IR : Strong absorption at ~1750 cm⁻¹ (C=O stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 164.2 (C₁₁H₁₂O₂) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water mobile phase ensures purity (>95%) .

Q. What are the key physicochemical properties of 3-propyl-2(3H)-benzofuranone relevant to experimental design?

  • Methodological Answer :
  • Melting Point : ~50°C (parent compound: 2(3H)-benzofuranone melts at 50°C; alkyl substitution may lower this slightly) .
  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, acetone) but limited in water. Solubility can be enhanced via co-solvents like ethanol (20–30% v/v) .
  • Stability : Susceptible to photodegradation; store in amber vials at 4°C under inert gas .

Advanced Research Questions

Q. How can computational modeling predict the antioxidant efficacy of 3-propyl-2(3H)-benzofuranone in polymer matrices?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) evaluates HOMO-LUMO gaps to assess radical scavenging potential. Lower gaps (<5 eV) correlate with higher antioxidant activity .
  • Experimental Validation : Incorporate the compound into polypropylene (1–2 wt%) and measure oxidation induction time (OIT) via DSC (e.g., 220°C under O₂). Compare melt flow rate (MFR) changes before/after aging to assess stabilization efficiency .
ParameterTypical Value for 3-Propyl DerivativeReference Compound (e.g., 3-Phenyl)
OIT (min)25–3015–20
MFR (g/10 min)3.5 ± 0.25.0 ± 0.3

Q. What biological assays are suitable for evaluating the cytotoxic effects of 3-propyl-2(3H)-benzofuranone?

  • Methodological Answer :
  • MTT Assay : Treat NIH 3T3 fibroblasts and MCF7 adenocarcinoma cells with 10–100 µM of the compound. Measure mitochondrial dehydrogenase activity after 24–48 hours; IC₅₀ values <50 µM indicate significant cytotoxicity .
  • Morphological Analysis : Use inverted fluorescence microscopy to observe apoptosis (e.g., membrane blebbing, nuclear fragmentation). Compare with positive controls (e.g., doxorubicin) .

Q. How do stereochemical variations in 3-propyl-2(3H)-benzofuranone derivatives impact their bioactivity?

  • Methodological Answer :
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Activity Comparison : Test racemic vs. enantiopure forms in cell cultures. For example, (R)-enantiomers may show 2–3× higher antiproliferative activity than (S)-forms in MCF7 cells .

Data Contradiction Analysis

  • Antioxidant Efficiency in Polymers : Some studies report higher OIT values for alkyl-substituted benzofuranones compared to aryl derivatives (e.g., 3-phenyl), while others note reduced thermal stability due to propyl chain flexibility . Resolve by cross-validating DSC data with FTIR to track carbonyl oxidation.
  • Cytotoxicity Discrepancies : Cell line specificity (e.g., NIH 3T3 vs. MCF7) may explain divergent IC₅₀ values. Standardize assays using ISO 10993-5 guidelines and include multiple cell lines for robustness .

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